Ethyl 4-(4-chlorobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(4-chlorobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:
- A 4-chlorobenzamido substituent at position 4, introducing hydrogen-bonding capacity and steric bulk.
- An ethyl ester group at position 3, which influences solubility and metabolic stability.
Its structural complexity distinguishes it from simpler pyridazine esters, warranting detailed comparisons with analogs.
Properties
IUPAC Name |
ethyl 4-[(4-chlorobenzoyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O4/c1-2-29-20(28)18-16(23-19(27)12-3-5-13(21)6-4-12)11-17(26)25(24-18)15-9-7-14(22)8-10-15/h3-11H,2H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHXDENFBDYHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the pyridazine ring significantly impact melting points, molecular weights, and synthetic yields. Key comparisons include:
*The target compound’s molecular weight is estimated to be ~418.8 (C₂₀H₁₆ClFN₃O₄), placing it between simpler derivatives (e.g., ) and bulkier analogs (e.g., ). The 4-chlorobenzamido group likely increases its melting point compared to hydroxyl or alkylthio derivatives due to enhanced intermolecular hydrogen bonding .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group (σₚ = 0.06) provides moderate electron withdrawal, while the 4-chlorobenzamido group (σₚ = 0.23 for Cl) enhances resonance stabilization of the pyridazine ring. This contrasts with stronger EWGs like nitro (σₚ = 1.27) or trifluoromethyl (σₚ = 0.54) in analogs from , which may reduce reactivity in nucleophilic substitutions.
Steric Effects:
- The 4-chlorobenzamido group introduces steric hindrance, which may slow enzymatic degradation compared to smaller substituents like methyl or methoxy .
Q & A
Q. What are the established synthetic routes for Ethyl 4-(4-chlorobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or ketoesters.
- Step 2 : Functionalization of the pyridazine ring with chlorobenzamido and fluorophenyl groups via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents).
- Step 3 : Esterification at the 3-position using ethyl chloroformate or transesterification under acidic/basic conditions. Key reaction parameters include solvent choice (e.g., ethanol, DMF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation steps). Optimization for purity often involves recrystallization or column chromatography .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and ring substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if crystals are obtainable). A comparative table from related pyridazine derivatives highlights unique spectral signatures (e.g., fluorine-induced deshielding in NMR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require careful removal to avoid side reactions.
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl groups.
- Temperature Control : Stepwise heating (e.g., 80°C for cyclization, room temperature for esterification) minimizes decomposition.
- By-product Management : Use of scavengers (e.g., molecular sieves) or flow chemistry setups reduces impurities .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Target Validation : Conduct orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm mechanism.
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophores.
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with target proteins (e.g., kinases) and explains activity discrepancies .
Q. How can derivatives be designed to enhance biological activity while maintaining solubility?
- Functional Group Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 4-chlorobenzamido position to improve aqueous solubility.
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (via saponification) for increased polarity and potential prodrug activation.
- Bioisosteric Replacement : Replace the fluorophenyl group with trifluoromethyl or pyridyl moieties to enhance metabolic stability .
Methodological Notes
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